molecular formula C7H9NO2 B071991 2,6-Pyridinedimethanol CAS No. 1195-59-1

2,6-Pyridinedimethanol

Cat. No.: B071991
CAS No.: 1195-59-1
M. Wt: 139.15 g/mol
InChI Key: WWFMINHWJYHXHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Pyridinedimethanol, also known as pyridine-2,6-dimethanol, is an organic compound with the molecular formula C7H9NO2. It is a derivative of pyridine, featuring two hydroxymethyl groups attached to the second and sixth positions of the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry .

Scientific Research Applications

2,6-Pyridinedimethanol is widely used in scientific research due to its ability to form complexes with metals and its role as a ligand in coordination chemistry. Some notable applications include:

Safety and Hazards

2,6-Pyridinedimethanol is classified as causing skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

Mechanism of Action

Target of Action

2,6-Pyridinedimethanol is primarily used as a ligand to synthesize a variety of metal complexes . It interacts with these metal ions, forming stable complexes that can be used in various chemical reactions .

Mode of Action

The compound’s mode of action is based on its ability to donate electron pairs from the oxygen atoms of its hydroxyl groups to metal ions, forming coordinate covalent bonds . This interaction results in the formation of metal complexes, which can act as catalysts in various chemical reactions .

Biochemical Pathways

It’s known that the compound can be used to prepare fe(iii) complexes

Result of Action

The primary result of this compound’s action is the formation of metal complexes . These complexes can act as catalysts, facilitating various chemical reactions. The exact molecular and cellular effects would depend on the specific reactions catalyzed by these complexes.

Action Environment

The action, efficacy, and stability of this compound and its complexes can be influenced by various environmental factors. These may include pH, temperature, and the presence of other substances that can interact with the compound or its complexes. For instance, the formation and stability of the complexes might be affected by the concentration of the metal ions in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Pyridinedimethanol typically involves the oxidation of 2,6-dimethylpyridine to form 2,6-pyridinedicarboxylic acid, which is subsequently reduced to this compound. One common method employs potassium permanganate as the oxidizing agent and sodium borohydride in the presence of iodine for the reduction step . Another method involves the use of 2,6-dibromomethylpyridine, which is treated with sodium hydroxide and ethanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,6-Pyridinedimethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

2,6-Pyridinedimethanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Similar compounds include:

Properties

IUPAC Name

[6-(hydroxymethyl)pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-4-6-2-1-3-7(5-10)8-6/h1-3,9-10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFMINHWJYHXHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20152474
Record name Pyridine-2,6-diyldimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195-59-1
Record name 2,6-Pyridinedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1195-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine-2,6-diyldimethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Pyridinedimethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16571
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine-2,6-diyldimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-2,6-diyldimethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.457
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Pyridine 2,5-dicarboxylic acid is reacted in a process similar to that utilized in the reaction of 3,4,5-trimethoxybenzoic acid set forth in the first two portions of the procedure of Example I so as to produce the corresponding mixed anhydride that is subjected to the catalytic hydrogatation to obtain pyridine 2,6-dimethanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Pyridinedimethanol
Reactant of Route 2
Reactant of Route 2
2,6-Pyridinedimethanol
Reactant of Route 3
2,6-Pyridinedimethanol
Reactant of Route 4
Reactant of Route 4
2,6-Pyridinedimethanol
Reactant of Route 5
2,6-Pyridinedimethanol
Reactant of Route 6
2,6-Pyridinedimethanol
Customer
Q & A

Q1: What is the molecular formula and weight of 2,6-pyridinedimethanol?

A1: The molecular formula of this compound is C7H9NO2, and its molecular weight is 139.15 g/mol.

Q2: What spectroscopic techniques are commonly employed to characterize this compound and its metal complexes?

A2: Researchers frequently utilize techniques like X-ray diffraction [, , , , , ], infrared spectroscopy [, ], nuclear magnetic resonance (NMR) spectroscopy [, , ], and mass spectrometry [] to characterize this compound and the metal complexes it forms.

Q3: How does the stability of this compound-containing materials vary under different conditions?

A3: The stability of this compound-containing materials is influenced by factors like temperature, pH, and the presence of other chemical species. For example, certain polyurethane materials incorporating this compound exhibit enhanced thermal stability, as evidenced by thermogravimetric analysis [].

Q4: Can you elaborate on the applications of this compound in material science, particularly highlighting its role in polyurethane synthesis?

A4: this compound acts as a chain extender in polyurethane synthesis, leading to materials with modified properties [, ]. For instance, incorporating this compound into polycaprolactone-based polyurethanes enhances their biodegradability, a crucial factor in biomedical applications []. Additionally, researchers have explored its use in creating polyurethane/nanosilver-doped halloysite nanocomposites with improved thermal stability, mechanical strength, and antibacterial properties [].

Q5: What factors influence the enantioselectivity of reactions catalyzed by chiral this compound derivatives?

A5: The steric and electronic properties of the substituents on the α,α′ positions of the this compound significantly influence the enantioselectivity of these reactions. Studies have shown that varying the substituents from methyl to trifluoromethyl, pentafluoroethyl, and allyl groups impacts the enantiomeric excess of the product alcohols [].

Q6: How has computational chemistry been utilized to study this compound and its complexes?

A6: Computational chemistry plays a vital role in understanding the electronic structures, magnetic properties, and reactivity of this compound-containing compounds. Density Functional Theory (DFT) calculations have been employed to determine exchange constants in manganese clusters, correlating well with experimental data and providing insights into their magnetic behavior [, , ]. Additionally, researchers utilize ab initio calculations to investigate magnetic anisotropy, predict single-molecule magnet behavior, and understand the impact of structural distortions on magnetic relaxation processes in lanthanide-containing complexes [, , ].

Q7: How do structural modifications of this compound impact the properties and reactivity of its metal complexes?

A7: Structural modifications to the this compound ligand can significantly influence the properties of the resulting metal complexes. For instance, changing the substituents on the α,α′ positions of the pyridine ring impacts the steric environment around the metal center, affecting the complex's stability, catalytic activity, and magnetic behavior [, , ]. Additionally, replacing bridging azide groups with 2-(hydroxymethyl)pyridine (hmp) ligands in a Mn25 single-molecule magnet led to a significant increase in the ground-state spin (from S=51/2 to S=61/2) without drastic core structural changes, highlighting the impact of peripheral ligation on magnetic properties [].

Q8: What strategies can be employed to enhance the stability and solubility of this compound and its derivatives?

A8: While specific strategies depend on the intended application, researchers often explore techniques like complexation with metals [], derivatization to form more stable esters [], or incorporation into polymeric matrices [] to enhance stability and/or solubility.

  • Coordination Chemistry: this compound readily forms complexes with various metal ions, including but not limited to Pr(III), Nd(III), Er(III) [], Fe(III) [, ], Co(II) [, , , , ], Mn(II/III/IV) [, , , , ], Ti(IV) [], Pt(II) [, ], Rh(I), Ir(I) [].
  • Cluster Chemistry: The ligand's versatility allows for the isolation of fascinating polynuclear metal clusters with varying nuclearities and topologies. Examples include Fe9 and Fe18 clusters [, ], high-spin Mn4 and Mn10 molecules [, ], a Co(II)10Co(III)4 shield [], and Mn24 and Mn26 single-molecule magnets [].
  • Magnetic Properties: Many of the synthesized complexes exhibit interesting magnetic behaviors, including ferromagnetic and antiferromagnetic coupling, single-molecule magnet behavior, and slow magnetic relaxation [, , , , , , , , , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.